molecular formula C7H16ClNO B1379717 1-Isobutyl-3-azetidinol hydrochloride CAS No. 1609407-18-2

1-Isobutyl-3-azetidinol hydrochloride

Cat. No.: B1379717
CAS No.: 1609407-18-2
M. Wt: 165.66 g/mol
InChI Key: UBKSGAYGEQRQKW-UHFFFAOYSA-N
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Description

1-Isobutyl-3-azetidinol hydrochloride is a chemical compound with the CAS Number: 1609407-18-2 . It has a molecular weight of 165.66 and its IUPAC name is 1-isobutylazetidin-3-ol hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H15NO.ClH . The InChI code for this compound is 1S/C7H15NO.ClH/c1-6(2)3-8-4-7(9)5-8;/h6-7,9H,3-5H2,1-2H3;1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Characterization for Antimicrobial and Anticancer Agents

1-Isobutyl-3-azetidinol hydrochloride serves as a precursor in the synthesis of novel compounds with potential antimicrobial and anticancer activities. A study highlights the synthesis of N-substituted azetidinones that were tested for in vitro antimicrobial and anticancer activities. These compounds showed good antibacterial and anticancer properties, with certain derivatives exhibiting significant inhibition against specific cancer cell lines. This research underscores the utility of this compound in developing new therapeutic agents (Kayarmar et al., 2017).

Optimization for Commercial Synthesis

This compound is also crucial in optimizing processes for the preparation of industrially significant intermediates. An optimized and economical process for synthesizing 1-Benzylazetidin-3-ol, which is utilized in commercial synthesis involving azetidin-3-ol hydrochloride, demonstrates the chemical's role in enhancing production efficiency and reducing costs (Reddy et al., 2011).

Development of Antitubercular Agents

Research into novel 1,2,4-Triazole incorporated azetidin-2-one analogues for anti-tubercular activity includes this compound derivatives. These compounds, through molecular docking and synthesis, have shown promising results against Mycobacterium tuberculosis, suggesting their potential as new antitubercular medications (Thomas et al., 2014).

Anticonvulsant Activity

Compounds synthesized from reactions involving this compound have been explored for their anticonvulsant activity. Specific derivatives were found to possess significant anticonvulsant effects, providing a foundation for further exploration of this compound in the development of new anticonvulsant drugs (Singh et al., 1994).

Applications in Stereoselective Synthesis

The compound is instrumental in stereoselective synthesis processes, including the preparation of key intermediates for carbapenem antibiotics. Its utility in creating stereospecific structures is crucial for developing antibiotics with high efficacy and selectivity (Cozzi et al., 1998).

Biochemical Analysis

Biochemical Properties

1-Isobutyl-3-azetidinol hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the overall metabolic flux and metabolite levels . The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions with proteins, and modulation of biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, thereby affecting the overall cellular metabolism. Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to alterations in the activity of specific enzymes, proteins, and other biomolecules, ultimately influencing various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . The compound’s stability and degradation rate can influence its efficacy and potency over time, affecting the overall outcomes of experimental studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as potential toxic or adverse effects at high doses . Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence the overall metabolic flux and metabolite levels, potentially affecting the compound’s efficacy and function. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell, influencing its overall efficacy and function. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.

Properties

IUPAC Name

1-(2-methylpropyl)azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)3-8-4-7(9)5-8;/h6-7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKSGAYGEQRQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-18-2
Record name 3-Azetidinol, 1-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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